2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylbutenyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxyphenyl halide reacts with the pyrazole intermediate.
Addition of the methylbutenyl side chain: This can be done through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Catalyst optimization: Using more efficient catalysts to reduce reaction times and improve selectivity.
Purification techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Amines, thiols derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H-pyrazolo[1,5-a]pyrazine: Lacks the 4-one group, which may affect its reactivity and biological activity.
2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-3-one: Differing position of the carbonyl group, leading to different chemical properties.
Uniqueness
The unique structure of 2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, particularly the presence of both the methoxyphenyl group and the methylbutenyl side chain, contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)7-8-20-9-10-21-17(18(20)22)12-16(19-21)14-5-4-6-15(11-14)23-3/h4-7,9-12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAURJUIMQJFEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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